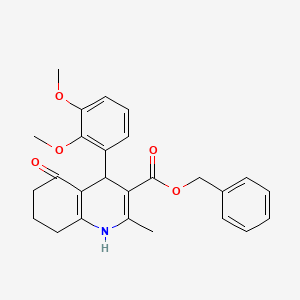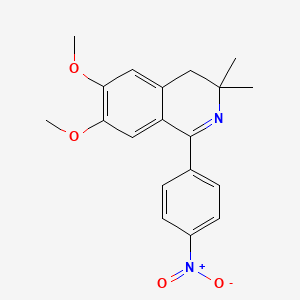![molecular formula C19H22N2O2S B4969759 N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
科学研究应用
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been used in a wide range of scientific research applications, including cancer research, neurodegenerative diseases, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, which is involved in the regulation of genes that promote cell proliferation and survival. In cancer research, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been used to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth. In neurodegenerative disease research, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been shown to protect neurons from oxidative stress and inflammation. In autoimmune disorder research, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been used to suppress the immune response and reduce inflammation.
作用机制
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. It has also been shown to inhibit the production of cytokines, chemokines, and other inflammatory mediators. In addition, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 can modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
One of the main advantages of using N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 in lab experiments is its ability to inhibit the activity of NF-κB, which is involved in a wide range of physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 is its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to avoid these effects.
未来方向
There are several future directions for research on N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 in humans. Another area of interest is the development of more selective inhibitors of NF-κB that have fewer off-target effects. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082.
合成方法
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 can be synthesized using a two-step reaction. In the first step, 4-methylthiobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with N-(tert-butoxycarbonyl)-4-aminophenylbutyric acid to form N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082. The final product is obtained by purification through column chromatography.
属性
IUPAC Name |
N-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-13-20-18(22)14-9-5-7-11-16(14)21-19(23)15-10-6-8-12-17(15)24-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECJQLJULCSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butylcarbamoyl)phenyl]-2-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)

![2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B4969715.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![9-[2-(2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4969730.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)

![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)